6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride
Description
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride (CAS: 132877-28-2) is a benzimidazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position of the benzimidazole core and an amine group at the 2-position, with a hydrochloride counterion. Its molecular weight is 253.61 g/mol, and it is stored under sealed, dry conditions at room temperature . The trifluoromethoxy group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O.ClH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEHBGNCIKLRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563175 | |
| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132877-28-2 | |
| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
Key Intermediate : 5-(Trifluoromethoxy)benzene-1,2-diamine
Cyclization Strategies
Method A (Acid-Catalyzed Cyclization) :
-
React 5-(trifluoromethoxy)benzene-1,2-diamine with formic acid (HCOOH) at 100°C for 6 hours.
-
Mechanism : The carbonyl group from formic acid facilitates cyclization, forming 6-(trifluoromethoxy)-1H-benzo[d]imidazole.
Method B (Oxidative Cyclization) :
-
Use iodine (I₂) in dimethyl sulfoxide (DMSO) as an oxidizing agent.
-
Conditions : Stir at 110°C for 4 hours, followed by NaOH-mediated work-up to eliminate iodine residues.
-
Advantage : Avoids strong acids, suitable for acid-sensitive intermediates.
Introduction of the 2-Amino Group
The 2-amino functionality is introduced via nitro group reduction or direct substitution.
Nitro Reduction Pathway
Step 1: Nitration
-
Nitrate 6-(trifluoromethoxy)-1H-benzo[d]imidazole at position 2 using fuming HNO₃ in H₂SO₄ at 0°C.
-
Intermediate : 2-Nitro-6-(trifluoromethoxy)-1H-benzo[d]imidazole.
Step 2: Catalytic Hydrogenation
Direct Amination via Buchwald-Hartwig Coupling
Step 1: Bromination
Step 2: Palladium-Catalyzed Amination
-
React 2-bromo-6-(trifluoromethoxy)-1H-benzo[d]imidazole with aqueous NH₃, t-BuONa, BrettPhos Pd G3 catalyst, and tert-amyl alcohol at 90°C.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced stability and solubility.
Procedure :
-
Dissolve 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine in anhydrous ethanol.
-
Bubble HCl gas through the solution at −15°C until precipitation ceases.
-
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nitro Reduction | High selectivity | Requires harsh nitration conditions | 70–80 |
| Buchwald-Hartwig | Avoids nitro intermediates | Costly catalysts | 65–75 |
| Acid-Catalyzed Cyclization | Scalable | Acid-sensitive substrates | 60–70 |
Purity Optimization and Analytical Validation
HPLC Purification :
X-ray Crystallography :
Industrial-Scale Considerations
Cost-Efficiency :
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Kinase Inhibition
One of the most promising applications of 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is its potential as a kinase inhibitor. Related compounds have shown significant inhibition of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε), suggesting that this compound may exhibit similar inhibitory activity.
Table: Comparison of Kinase Inhibitors
| Compound Name | Target Kinase | Activity Level |
|---|---|---|
| 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine HCl | CK1δ, CK1ε | Potentially High |
| 6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine | CK1δ | Moderate |
| 2-Amino-5-(trifluoromethyl)benzimidazole | Various | Low |
This inhibition can have therapeutic implications in diseases where CK1 kinases are implicated, such as cancer and neurodegenerative disorders.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. The trifluoromethoxy group can serve as a leaving group in nucleophilic substitutions, while the aromatic system may participate in electrophilic substitutions. Understanding these reactions can lead to the development of novel derivatives with enhanced biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds, providing insights into potential applications for this compound:
- Study on Kinase Inhibition: Research indicated that compounds with similar structures effectively inhibited CK1 kinases, suggesting that this compound could be a candidate for further development in cancer therapies.
- Antimicrobial Investigations: Analogous compounds were assessed for their antimicrobial properties, highlighting the need for studies focusing specifically on this compound to validate its potential.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Key Observations :
This compound
Comparative Syntheses:
- Compound 2i (2-Trifluoromethyl-1H-benzimidazole) : Synthesized using CF₃COOH and HCl under reflux for 4 hours .
- Compound 6d : Prepared via LiAlH₄ reduction of a brominated precursor .
- 2-Methyl-1H-benzo[d]imidazol-2-amine : Synthesized using SnCl₂·2H₂O in HCl under reflux, yielding 78% .
- Compound 22: Formed via nucleophilic substitution with KOH and 2-(bromomethyl)naphthalene in ethanol .
Key Differences :
- The trifluoromethoxy derivative likely requires harsher conditions (e.g., CF₃COOH) compared to methyl or bromo analogs due to the electron-withdrawing nature of -OCF₃ .
- Reduction steps (e.g., LiAlH₄ for 6d ) are absent in the synthesis of the target compound .
Spectral and Analytical Data
Biological Activity
6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride is a heterocyclic compound notable for its trifluoromethoxy substituent and benzo[d]imidazole core structure. With a molecular formula of C₈H₇ClF₃N₃O and a molecular weight of approximately 253.61 g/mol, this compound has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry.
The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which can significantly influence its interaction with biological targets. The compound's chemical behavior allows for various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, although specific reactions involving this compound have yet to be extensively documented.
Kinase Inhibition
Recent studies suggest that this compound may act as an inhibitor of specific kinases. Related compounds have demonstrated potent inhibition of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε). This suggests that our compound may exhibit similar inhibitory activity, although further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Kinase Inhibition Studies : Research indicates that related benzo[d]imidazole derivatives exhibit significant inhibitory effects on CK1 kinases. For instance, a study demonstrated that certain derivatives achieved IC50 values in the low micromolar range against CK1δ, suggesting that modifications to the benzimidazole core can enhance inhibitory potency .
- Antimicrobial Activity : A related compound, 2-Amino-5-(trifluoromethyl)benzimidazole, exhibited notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential for development as an antimicrobial agent .
- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer properties. Some derivatives showed enhanced selectivity and potency against cancer cell lines compared to established chemotherapeutics .
Q & A
What are the most reliable synthetic routes for 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride?
Basic
A common method involves one-pot synthesis using 1H-benzo[d]imidazol-2-amine derivatives and trifluoromethoxy-containing reagents. For example, CBr4 can catalyze the formation of benzimidazole derivatives under mild conditions (80°C in acetonitrile), yielding products with >75% efficiency after purification via flash column chromatography . Alternative routes include nucleophilic substitution reactions with 3,4-dichlorobenzyl chloride in ethanol, followed by recrystallization to isolate the hydrochloride salt .
How can the reaction mechanism of CBr4-catalyzed synthesis be optimized for higher yields?
Advanced
Mechanistic studies suggest CBr4 acts as a Lewis acid, facilitating imine formation and cyclization. Optimizing stoichiometry (e.g., 3 equivalents of CBr4) and solvent polarity (acetonitrile vs. DMF) enhances reaction rates. Monitoring intermediates via in situ FT-IR or LC-MS can identify bottlenecks, such as incomplete cyclization. Computational modeling (DFT) of transition states may guide catalyst design .
What characterization techniques are critical for confirming the structure of this compound?
Basic
Standard protocols include:
- 1H/13C NMR : To verify aromatic protons (δ 7.2–8.1 ppm) and the trifluoromethoxy group (δ 4.3 ppm for –OCH2CF3).
- LC-MS : Confirm molecular ion peaks ([M+H]+) and isotopic patterns consistent with chlorine and fluorine .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
How should researchers resolve contradictions in spectral data during characterization?
Advanced
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic proton exchange or paramagnetic impurities. Use variable-temperature NMR to suppress exchange effects. For ambiguous LC-MS peaks, high-resolution mass spectrometry (HRMS) or tandem MS/MS can distinguish isobaric species. Cross-validate with X-ray crystallography if single crystals are obtainable .
What methodologies are recommended for evaluating the compound’s biological activity?
Basic
The Sulforhodamine B (SRB) assay is robust for cytotoxicity screening. Seed cells (e.g., HeLa or MCF-7) in 96-well plates, treat with serial dilutions, fix with trichloroacetic acid, and stain with SRB. Measure absorbance at 564 nm to quantify cell viability. IC50 values can be calculated using nonlinear regression .
How do structural modifications (e.g., trifluoromethoxy) influence bioactivity?
Advanced
Structure–Activity Relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., replacing –OCF3 with –OCH3) and testing against target enzymes (e.g., Trypanosoma brucei pteridine reductase). Molecular docking (AutoDock Vina) can predict binding affinities, while Hammett plots correlate electronic effects of substituents with inhibitory potency .
How can density-functional theory (DFT) predict the compound’s electronic properties?
Advanced
DFT calculations (B3LYP/6-311G**) model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. These predict reactivity (e.g., nucleophilic sites at N1 of benzimidazole) and interactions with biological targets. Compare with experimental UV-Vis spectra to validate excitation states .
What strategies improve solubility and oral bioavailability?
Advanced
Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to enhance permeability. Salt formation (e.g., hydrochloride) improves aqueous solubility. Co-crystallization with succinic acid or PEG-based surfactants can stabilize amorphous forms. In vitro Caco-2 assays assess intestinal absorption .
How to validate analytical methods for quantifying the compound in formulations?
Advanced
Follow ICH Q2(R1) guidelines:
- Linearity : R² ≥ 0.998 over 50–150% of expected concentration.
- Accuracy : 98–102% recovery in spiked samples.
- Precision : ≤2% RSD for intraday/interday replicates.
Use HPLC with a C18 column (UV detection at 254 nm) and mobile phase (acetonitrile:buffer, pH 3.0) .
What protocols ensure long-term stability of the compound?
Basic
Store lyophilized powder at –20°C in amber vials under argon. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Exclude peaks corresponding to hydrolyzed products (e.g., free amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
